molecular formula C9H16O B13816431 2,6,6-Trimethyl-2-cyclohexen-1-ol CAS No. 54345-59-4

2,6,6-Trimethyl-2-cyclohexen-1-ol

Cat. No.: B13816431
CAS No.: 54345-59-4
M. Wt: 140.22 g/mol
InChI Key: QOIDDSNHBKJZNV-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-2-cyclohexen-1-ol is an organic compound with the molecular formula C9H16O. It is a colorless liquid with a pleasant odor and is commonly used in the fragrance industry. The compound is also known by other names such as 2,6,6-Trimethylcyclohex-2-enol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-Trimethyl-2-cyclohexen-1-ol typically involves the catalytic hydrogenation of a trimethyl compound in the presence of a rhodium catalyst . Another method involves the use of silica gel columns eluted with hexane and hexane-chloroform mixtures to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,6,6-Trimethyl-2-cyclohexen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed:

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Halogenated compounds and other derivatives.

Scientific Research Applications

2,6,6-Trimethyl-2-cyclohexen-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-2-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-propenal
  • 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
  • 1-Cyclohexene-1-propanol, α,2,6,6-tetramethyl-

Comparison: 2,6,6-Trimethyl-2-cyclohexen-1-ol is unique due to its specific structure and functional group, which confer distinct chemical and physical properties. Compared to similar compounds, it has a unique balance of volatility and stability, making it particularly valuable in the fragrance industry .

Properties

CAS No.

54345-59-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,6,6-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h5,8,10H,4,6H2,1-3H3

InChI Key

QOIDDSNHBKJZNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1O)(C)C

Origin of Product

United States

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